molecular formula C28H32Cl2N4O3S2 B2375703 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1322302-54-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride

Cat. No. B2375703
M. Wt: 607.61
InChI Key: JEVRGMFYNROTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H32Cl2N4O3S2 and its molecular weight is 607.61. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Class III Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the compound , have demonstrated potency in in vitro Purkinje fiber assays, indicating potential as selective class III electrophysiological agents (Morgan et al., 1990).

Antiallergy Agents

  • Antiallergy Activity : N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the target compound, have shown significant antiallergy activity in rat models, surpassing the performance of conventional antiallergy drugs (Hargrave et al., 1983).

Anticancer Evaluation

  • Anticancer Activity : Research involving substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar, have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Agents

  • Antimicrobial Activity : Thiazole derivatives, akin to the chemical compound , have exhibited notable antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown higher potency than reference drugs (Bikobo et al., 2017).

Molluscicidal Properties

  • Molluscicidal Activity : Thiazolo[5,4-d]pyrimidines, structurally related to the compound, have been explored for their potential in controlling molluscs, which are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Phosphoinositide 3-Kinase Inhibition

  • Metabolic Stability in PI3K/mTOR Inhibitors : Investigations into benzothiazole derivatives have focused on improving metabolic stability in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, relevant to the compound (Stec et al., 2011).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O3S2.ClH/c1-4-31(5-2)18-19-32(28-30-25-17-14-22(29)20-26(25)37-28)27(34)21-12-15-24(16-13-21)38(35,36)33(6-3)23-10-8-7-9-11-23;/h7-17,20H,4-6,18-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRGMFYNROTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride

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